molecular formula C15H13FO3 B165107 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone CAS No. 128040-46-0

2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Cat. No. B165107
M. Wt: 260.26 g/mol
InChI Key: HWPITLFFNWCPCP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, also known as FLE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FLE belongs to the class of chalcones, which are naturally occurring compounds found in many plants.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis for Antimicrobial Purposes : The compound has been used to synthesize novel antimicrobial agents, demonstrating its utility in creating compounds with potential applications in fighting bacterial and fungal infections (Nagamani et al., 2018); (Kumar et al., 2019).

Methodology Advancements

  • Advancements in Synthesis Techniques : This compound has been involved in studies comparing different synthesis methods, highlighting its role in improving chemical synthesis techniques (Jarag et al., 2011).

Exploration of Chemical Properties

  • Chemical Structure and Properties : Research has focused on understanding its chemical structure and properties, which is crucial for its application in various fields of chemistry (Abdel‐Aziz et al., 2012); (Kesternich et al., 2010).

Application in Drug Synthesis

Investigation of Biological Activity

  • Biological Activity Research : Studies have been conducted to evaluate its potential biological activities, which is significant for developing new therapeutic agents (Khan et al., 2003); (Walsh et al., 1989).

properties

IUPAC Name

2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-19-12-6-7-13(15(18)9-12)14(17)8-10-2-4-11(16)5-3-10/h2-7,9,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPITLFFNWCPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391298
Record name 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone

CAS RN

128040-46-0
Record name 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Nagamani, C Anjaiah, D Praveen… - Russian Journal of …, 2018 - Springer
A number of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones has been synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-…
Number of citations: 1 link.springer.com
G Luo, X Li, G Zhang, C Wu, Z Tang, L Liu… - European Journal of …, 2017 - Elsevier
There is considerable interest in developing new SERMs as multifunctional agents in women's health. Development of dual selective estrogen receptor modulators/VEGFR-2 inhibitors (…
Number of citations: 35 www.sciencedirect.com

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